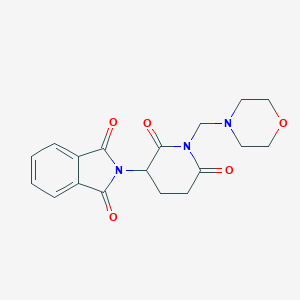

1-Methyl-morpholino-3-phthalimido-glutarimide

説明

PF-06882961は、ダヌグリプロンとしても知られており、ヒトグルカゴン様ペプチド-1受容体のアゴニストとして作用する経口投与の小分子です。この化合物はファイザーによって開発されており、主に2型糖尿病と肥満の治療における可能性について調査されています。 グルカゴン様ペプチド-1受容体は、代謝性疾患の検証済みの標的であり、PF-06882961は、経口投与によるグルカゴン様ペプチド-1受容体活性化の利点を提供することを目指しており、注射療法と比較してより便利です .

特性

CAS番号 |

10329-95-0 |

|---|---|

分子式 |

C18H19N3O5 |

分子量 |

357.4 g/mol |

IUPAC名 |

2-[1-(morpholin-4-ylmethyl)-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |

InChI |

InChI=1S/C18H19N3O5/c22-15-6-5-14(18(25)20(15)11-19-7-9-26-10-8-19)21-16(23)12-3-1-2-4-13(12)17(21)24/h1-4,14H,5-11H2 |

InChIキー |

IMFASZSXAQHCHV-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |

正規SMILES |

C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CN4CCOCC4 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

PF-06882961の合成には、グルカゴン様ペプチド-1受容体を効果的に活性化できる分子を生成するために設計された一連の化学反応が含まれます。合成経路には、通常、次の手順が含まれます。

コア構造の形成: PF-06882961のコア構造は、一連の縮合反応と環化反応によって構築されます。これには、目的の分子構造を形成するために、さまざまな有機試薬と触媒を使用することが含まれます。

官能基の修飾: 化合物の活性とバイオアベイラビリティを高めるために、特定の官能基が導入または修飾されます。これには、フッ素原子、シアノ基、その他の置換基の付加が含まれる場合があります。

精製と単離: 最終生成物は、クロマトグラフィーや再結晶などの技術を使用して精製され、高純度と収率が確保されます。

工業生産方法

PF-06882961の工業生産は、同様の合成経路に従いますが、商業的な需要を満たすためにスケールアップされています。プロセスには、以下が含まれます。

反応条件の最適化: 温度、圧力、溶媒の選択など、大規模生産に適した反応条件が最適化されます。

品質管理: 最終製品の一貫性と純度を確保するために、厳格な品質管理対策が実施されます。

規制への準拠: 生産プロセスは、安全性と有効性を確保するために、規制基準とガイドラインに従います。

化学反応の分析

科学的研究の応用

PF-06882961 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a model molecule to study glucagon-like peptide-1 receptor activation and its effects on metabolic pathways.

Biology: Researchers investigate the biological effects of PF-06882961 on cellular processes, including insulin secretion and glucose metabolism.

Medicine: PF-06882961 is being explored as a potential therapeutic agent for type 2 diabetes mellitus and obesity. .

Industry: The compound’s potential for oral administration makes it an attractive candidate for pharmaceutical development, offering a more convenient alternative to injectable therapies.

作用機序

類似の化合物との比較

PF-06882961は、経口バイオアベイラビリティにより、他のグルカゴン様ペプチド-1受容体アゴニストとは異なります。類似の化合物には、以下が含まれます。

リラグルチド: 2型糖尿病と肥満に使用される、注射可能なグルカゴン様ペプチド-1受容体アゴニスト。

セマグルチド: 同様の用途を持つ、別の注射可能なグルカゴン様ペプチド-1受容体アゴニスト。

エクセナチド: 2型糖尿病の血糖コントロールに使用される、注射可能なグルカゴン様ペプチド-1受容体アゴニスト。

PF-06882961は、これらの化合物に比べて、経口投与が可能なことが最大の利点であり、利便性の向上と患者さんの服薬遵守の向上につながる可能性があります.

類似化合物との比較

PF-06882961 is unique compared to other glucagon-like peptide-1 receptor agonists due to its oral bioavailability. Similar compounds include:

Liraglutide: An injectable glucagon-like peptide-1 receptor agonist used for type 2 diabetes mellitus and obesity.

Semaglutide: Another injectable glucagon-like peptide-1 receptor agonist with similar applications.

Exenatide: An injectable glucagon-like peptide-1 receptor agonist used for glycemic control in type 2 diabetes mellitus.

The primary advantage of PF-06882961 over these compounds is its oral administration, which offers greater convenience and potentially improved patient adherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。